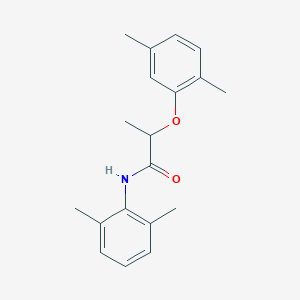![molecular formula C15H20N2OS B250115 N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as DMTCP, is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential in the treatment of various diseases. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect against the damage caused by Alzheimer's disease. This compound has also been studied for its potential in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide is not fully understood. It is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This compound has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It is also stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of research is to further investigate its potential in the treatment of cancer and Alzheimer's disease. Another area of research is to better understand its mechanism of action and identify specific targets for its activity. Additionally, research could be done to investigate the potential side effects of this compound and to develop more effective and targeted delivery methods for the compound.
Synthesemethoden
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 3,4-dimethylphenyl isothiocyanate with cyclopentanecarboxylic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization.
Eigenschaften
Molekularformel |
C15H20N2OS |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-10-7-8-13(9-11(10)2)16-15(19)17-14(18)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,17,18,19) |
InChI-Schlüssel |
IHTRDBGVCSXOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
Löslichkeit |
0.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)




![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
